molecular formula C8H8ClNO2 B1590935 Ethyl 4-Chloronicotinate CAS No. 37831-62-2

Ethyl 4-Chloronicotinate

Cat. No. B1590935
CAS RN: 37831-62-2
M. Wt: 185.61 g/mol
InChI Key: STYWLPMGYBPSRJ-UHFFFAOYSA-N
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Description

Ethyl 4-Chloronicotinate (4-CN) is a synthetic organic compound that has a wide range of applications in scientific research. It is a versatile reagent used in the synthesis of a variety of compounds, as well as a useful tool in the study of biochemical and physiological processes.

Scientific Research Applications

Spectroscopic Study

  • Ethyl 4-Chloronicotinate has been studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These studies reveal detailed information about the molecule's structure and physicochemical properties, which are essential for its application in various fields (Karabacak et al., 2016).

Synthesis Techniques

  • Researchers have developed efficient synthesis techniques for Ethyl 4-Chloronicotinate, which is important for its practical application in scientific research and industry. These methods aim to improve yield and reduce the number of steps involved in the synthesis process (Zhang, Cheng, & Wang, 2011).

Stereoselective Synthesis

  • Ethyl 4-Chloronicotinate is used in the stereoselective synthesis of other compounds. For instance, its derivative, Ethyl (R)-4-chloro-3-hydroxybutyrate, is utilized in synthesizing pharmacologically valuable products, including L-carnitine. This highlights its role in producing optically pure compounds (Kluson et al., 2019).

Biosynthesis and Biocatalysis

  • Ethyl 4-Chloronicotinate derivatives are used as precursors in biocatalysis for producing chiral drugs. These processes involve enzyme-catalyzed reactions, demonstrating the compound's application in green chemistry and sustainable processes (Ye, Ouyang, & Ying, 2011).

Pharmaceutical Applications

  • The compound plays a role in the development of new pharmaceuticals. For example, it has been used in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, demonstrating its significance in drug discovery (Andersen et al., 2013).

Green Chemistry

  • Ethyl 4-Chloronicotinate is also involved in green chemistry practices, such as in Suzuki coupling reactions. This emphasizes its role in environmentally-friendly chemical processes (Costa et al., 2012).

properties

IUPAC Name

ethyl 4-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYWLPMGYBPSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556121
Record name Ethyl 4-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Chloronicotinate

CAS RN

37831-62-2
Record name Ethyl 4-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-chloropyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

A suspension of 4-chloro-pyridine-3-carboxylic acid (5.0 g, 31.7 mmol) in thionyl chloride (100 ml) is heated at 80° C. for 1.5 h. The reaction mixture is cooled to RT and excess thionyl chloride is distilled off. The crude product is azeotropped with toluene (3×30 ml) to afford a solid, which is added in portions to a mixture of ethanol (40 ml) and diisopropylethylamine (25 ml) at 0° C. The resulting reaction mixture is stirred at RT for 4 h. After completion of the reaction, the mixture is evaporated to dryness; the residue is diluted with water (20 ml) and extracted with EtOAc (3×25 ml). The combined organic layers are washed with water (30 ml), brine (30 ml), dried over anhydrous sodium sulfate and evaporated to get 4-chloro-pyridine-3-carboxylic acid ethyl ester (4.50 g, 24.3 mmol, 77%), which is used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 4-chloro-nicotinic acid (3.0 g, 19.0 mmol) in thionyl chloride (50 ml) was heated under reflux for 90 minutes. After cooling to ambient temperature, the solution was concentrated to dryness and then azeotroped with toluene (2×50 ml) to afford a solid. The resultant solid was added in portions to a cooled (0° C.) solution of ethanol (25 ml) and DIPEA (15 ml). The reaction was stirred at room temperature for 4 hours then concentrated in vacuo before water (75 ml) was added. The solution was extracted with ethyl acetate (2×75 ml) then the combined organic phases were dried over sodium sulfate then concentrated to give the title compound as a brown oil (3.3 g, 94%). 1H NMR (CDCl3, 400 MHz) 9.03 (s, 1H), 7.58 (d, J=5.4 Hz, 1H), 7.41 (dd, J=5.4 Hz, 0.5 Hz, 1H), 4.45 (q, J=7.3 Hz, 2H), 1.43 (t, J=7.3 Hz, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-nicotinic acid (2.5 g, 15.9 mmol) in DMF (26 mL)), were added Dicyclo-hexylcarbodiimide (DCC) (7.75 g, 37.5 mmol), 4-dimethylaminopyridine (DMAP) (0.286 g, 2.1 mmol) and EtOH (2.6 mL, 46.8 mmol). The reaction mixture was stirred at room temperature for 4 h. The mixture was then distilled (0.1 mmHg) to afford 1.5 g (51%) of 4-chloro-nicotinic acid ethyl ester as a colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7.75 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0.286 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 4-chloronicotinic acid (7.03 g, 44.6 mmol) in 100 mL of hexamethylphosphoric triamide (HMPA) was added a solution of 5.5 N sodium hydroxide (13 mL) at 0° C. Then iodoethane (27.8 g, 179 mmol) was added into the reaction mixture at 0° C. over 1 h, and stirring was continued for a further 1 h at room temperature. The mixture was diluted with 250 mL of water, and then extracted three times with ether. The ethereal extracts were combined, washed three times with water, then dried (MgSO4), filtered, and the solvent was evaporated to give ethyl 4-chloronicotinate (6.21 g) as a brown oily residue, which was used for the next step without further purification.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-Chloronicotinate
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Reactant of Route 3
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Reactant of Route 5
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Ethyl 4-Chloronicotinate
Reactant of Route 6
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Ethyl 4-Chloronicotinate

Citations

For This Compound
9
Citations
AP Krapcho, M Ellis - Journal of fluorine chemistry, 1998 - Elsevier
… The crucial step in these synthesis involved the Ni-catalyzed coupling of the difluoro- or chlorofluorobenzylic zinc bromides with ethyl 3-chloroisonicotinate or ethyl 4-chloronicotinate. …
Number of citations: 9 www.sciencedirect.com
H Duan, M Ning, X Chen, Q Zou, L Zhang… - Journal of medicinal …, 2012 - ACS Publications
… First, 4-chloronicotinic acid was converted into the acid chloride, and then it was esterified with ethanol to provide ethyl 4-chloronicotinate (19). The reaction of compound 19 with a …
Number of citations: 80 pubs.acs.org
M Prakash, Y Itoh, Y Fujiwara… - Journal of Medicinal …, 2021 - ACS Publications
… A mixture of 25a (500 mg, 2.8 mmol), ethyl 4-chloronicotinate (630 mg, 3.4 mmol), and a catalytic amount of concentrated HCl in EtOH (10 mL) was heated at 80 C for 2 h. The reaction …
Number of citations: 13 pubs.acs.org
Q Zou, H Duan, M Ning, J Liu, Y Feng, L Zhang… - European Journal of …, 2014 - Elsevier
… First, 4-chloronicotinic acid (5) was converted into the acid chloride by reaction with thionyl chloride, followed by esterification with ethanol to give ethyl 4-chloronicotinate (6). Treatment …
Number of citations: 28 www.sciencedirect.com
A Wójcicka - Current Organic Chemistry, 2021 - ingentaconnect.com
… [78] described the synthesis of benzo[c] [2,7]naphthyridin-5(6H)-one (108) by a cross-coupling reaction of Nt-Boc-amino phenylboronic acid (126) with ethyl 4chloronicotinate (127) …
Number of citations: 5 www.ingentaconnect.com
S Shiotani, H Morita, T Ishida… - Journal of heterocyclic …, 1988 - Wiley Online Library
… was added ethyl glycolate (6.5 g, 62.5 mmoles) in 10 ml of 1,2-dimethoxyethane during 15 minutes with ice-cooling and stirring, to this mixture was added ethyl 4chloronicotinate (4.1 g, …
Number of citations: 13 onlinelibrary.wiley.com
J Zhu, M Ning, C Guo, L Zhang, G Pan, Y Leng… - European journal of …, 2013 - Elsevier
… A flask was charged with ethyl 4-chloronicotinate hydrochloride 5 (11 g, 50 mmol), phenylboronic acid (7.3 g, 60 mmol), K 2 CO 3 (20 g, 150 mmol), H 2 O (50 ml, 50 mmol), Pd(PPh 3 ) 4 …
Number of citations: 21 www.sciencedirect.com
A Paul Krapcho - Current Organic Chemistry, 2015 - ingentaconnect.com
… In a similar reaction, sequence the couplings of ethyl 4-chloronicotinate (18b) with 17a or 17b led to 19c and 19d, respectively. The hydrolysis of the esters 19a-d to the acids 20a-d was …
Number of citations: 3 www.ingentaconnect.com
H Duan, M Ning, Q Zou, Y Ye, Y Feng… - Journal of medicinal …, 2015 - ACS Publications
Activation of TGR5 stimulates intestinal glucagon-like peptide-1 (GLP-1) release, but activation of the receptors in gallbladder and heart has been shown to cause severe on-target side …
Number of citations: 82 pubs.acs.org

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